Di(piperidin-1-yl)methanethione
Overview
Description
Di(piperidin-1-yl)methanethione (DPMT) is an organosulfur compound that has been studied extensively for its potential applications in the scientific research field. The structure of DPMT consists of two piperidine rings, a sulfur atom and a methylthio group. DPMT is a colorless solid with a melting point of 74 °C and is soluble in water, methanol, and ethanol. DPMT has been found to have a variety of applications in scientific research, including as a reagent in synthesis, as a catalyst in chemical reactions, and as an imaging agent for medical applications.
Scientific Research Applications
Corrosion Inhibition
Di(piperidin-1-yl)methanethione derivatives have been studied for their role in corrosion inhibition. A research study focused on the inhibition properties of certain piperidine derivatives on iron corrosion. These studies used quantum chemical calculations and molecular dynamics simulations to investigate global reactivity parameters and adsorption behaviors, revealing significant corrosion inhibition potential (Kaya et al., 2016).
Nuclear Materials Extraction
This chemical has also been used in the extraction of nuclear materials. A study demonstrated the effectiveness of Di(piperidin-1-yl)methanone in extracting Uranium(VI) and Thorium(IV) from nitric acid, showing its potential in nuclear material processing (Lu Wei-dong, 2002).
Antimicrobial Applications
The antimicrobial properties of related compounds have been examined, with certain ruthenium complexes containing dithione derivatives (including piperidine variants) showing activity against bacterial and fungal microorganisms. This suggests potential applications in developing antimicrobial agents (Dkhar et al., 2020).
Antitumor Activity
Piperidine derivatives, including those with dithiocarbamate groups, have been synthesized and tested for antitumor activity. Certain compounds showed high potency and broad-spectrum antitumor effects, indicating their potential in cancer therapy (Huang et al., 2009).
Brain Imaging Applications
In nuclear medicine, derivatives of Di(piperidin-1-yl)methanethione have been synthesized for potential use as brain imaging agents. A study explored the biodistribution of 99mTc-nitrido methylpiperidine dithioformate derivatives, showing promising results for brain imaging (Lu et al., 2009).
Spectrophotometric Applications
Piperidine dithiocarbamate piperidine has been used as a color reagent in spectrophotometric studies for determining trace amounts of metals like Ni(II) and Cu(II) in synthetic water samples, indicating its utility in analytical chemistry (Yang Shui-ping, 2001).
properties
IUPAC Name |
di(piperidin-1-yl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOSIBHMBCFJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501350 | |
Record name | Di(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(piperidin-1-yl)methanethione | |
CAS RN |
1013-92-9 | |
Record name | Di(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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